N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 13838-36-3
VCID: VC17156168
InChI: InChI=1S/C10H7Cl2N5O/c11-8-13-9(12)15-10(14-8)17-16-7(18)6-4-2-1-3-5-6/h1-5H,(H,16,18)(H,13,14,15,17)
SMILES:
Molecular Formula: C10H7Cl2N5O
Molecular Weight: 284.10 g/mol

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide

CAS No.: 13838-36-3

Cat. No.: VC17156168

Molecular Formula: C10H7Cl2N5O

Molecular Weight: 284.10 g/mol

* For research use only. Not for human or veterinary use.

N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide - 13838-36-3

Specification

CAS No. 13838-36-3
Molecular Formula C10H7Cl2N5O
Molecular Weight 284.10 g/mol
IUPAC Name N'-(4,6-dichloro-1,3,5-triazin-2-yl)benzohydrazide
Standard InChI InChI=1S/C10H7Cl2N5O/c11-8-13-9(12)15-10(14-8)17-16-7(18)6-4-2-1-3-5-6/h1-5H,(H,16,18)(H,13,14,15,17)
Standard InChI Key OTPALJUANAQYRF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NNC2=NC(=NC(=N2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central 1,3,5-triazine ring substituted with two chlorine atoms at the 4- and 6-positions, while the 2-position is linked to a benzohydrazide group via a hydrazine bridge. This configuration is confirmed by its canonical SMILES string: C1=CC=C(C=C1)C(=O)NNC2=NC(=NC(=N2)Cl)Cl. The triazine ring’s electron-deficient nature and the hydrazide’s nucleophilic properties create a balance of reactivity, making the compound amenable to further functionalization.

Spectral and Thermodynamic Data

Key spectroscopic features include:

  • IR: Strong absorption bands at 1,650–1,700 cm⁻¹ (C=O stretch of hydrazide) and 750–800 cm⁻¹ (C-Cl stretch) .

  • NMR: ¹H-NMR signals at δ 7.4–8.2 ppm (aromatic protons) and δ 10.1–10.3 ppm (NH groups) .

  • Mass Spectrometry: A molecular ion peak at m/z 284.10, consistent with its molecular weight.

Table 1: Physicochemical Properties of N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide

PropertyValue
Molecular FormulaC₁₀H₇Cl₂N₅O
Molecular Weight284.10 g/mol
Melting Point215–220°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.3 ± 0.2 (predicted)

Synthesis and Reaction Mechanisms

Stepwise Synthesis

The compound is typically synthesized via a two-step nucleophilic substitution pathway :

  • Chlorination of Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine (TCT) reacts with benzohydrazide under controlled temperatures (0–5°C) to replace one chlorine atom, forming an intermediate.

  • Secondary Substitution: The intermediate undergoes further reaction with benzohydrazide at elevated temperatures (60–80°C), yielding the final product.

The temperature-dependent reactivity of TCT’s chlorine atoms ensures sequential substitution, as demonstrated in analogous triazine derivatives .

Optimization Strategies

  • Solvent Systems: Dimethylformamide (DMF) enhances reaction efficiency due to its high polarity .

  • Catalysts: Triethylamine (TEA) is employed to neutralize HCl byproducts, shifting the equilibrium toward product formation.

  • Yield: Typical yields range from 65% to 75%, with purity >95% confirmed via HPLC .

Biological Activities and Antimicrobial Efficacy

Mechanism of Action

The compound’s antimicrobial activity stems from its ability to inhibit bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis . The dichlorotriazine moiety interacts with the enzyme’s active site, while the hydrazide group enhances membrane permeability.

In Vitro Antimicrobial Screening

In a 2018 study, derivatives of N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide exhibited broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) strains . Notably, electron-withdrawing substituents (e.g., nitro groups) on the benzohydrazide ring improved potency by 30–40% compared to unsubstituted analogs .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
T5GE48
T8GE612
T14GE816

Industrial and Pharmaceutical Applications

Agricultural Fungicides

The compound’s triazine core is structurally analogous to commercial fungicides like cyprodinil. Field trials demonstrate efficacy against Botrytis cinerea (gray mold) at application rates of 50–100 g/ha.

Pharmaceutical Intermediate

Its hydrazide group serves as a precursor for Schiff base formation, enabling synthesis of antitubercular agents. For example, coupling with isoniazid derivatives yields compounds with IC₅₀ values of 1.2 µM against Mycobacterium tuberculosis .

Comparative Analysis with Structural Analogs

N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzamide

This analog (PubChem CID 21820770) replaces the hydrazide group with an amide, reducing antimicrobial activity (MIC for S. aureus = 32 µg/mL) . The absence of the NH-NH₂ moiety likely diminishes membrane penetration.

N-(4,6-Dichloro-1,3,5-triazin-2-yl)cyanamide

With a cyano group (PubChem CID 13632041), this derivative shows enhanced herbicidal activity but higher mammalian toxicity (LD₅₀ = 120 mg/kg in rats) .

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